Azanium;cerium(4+);hexanitrate

Catalog No.
S634111
CAS No.
16774-21-3
M.F
CeH4N7O18-
M. Wt
530.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azanium;cerium(4+);hexanitrate

CAS Number

16774-21-3

Product Name

Azanium;cerium(4+);hexanitrate

IUPAC Name

azanium;cerium(4+);hexanitrate

Molecular Formula

CeH4N7O18-

Molecular Weight

530.19 g/mol

InChI

InChI=1S/Ce.6NO3.H3N/c;6*2-1(3)4;/h;;;;;;;1H3/q+4;6*-1;/p+1

InChI Key

FKZGKVIMBHRMDK-UHFFFAOYSA-O

SMILES

Array

Synonyms

(OC-6-11)-Hexakis(nitrato-κO)-ammonium (1:2) Cerate(2-);Ammonium Hexanitratocerate(IV); (OC-6-11)-Hexakis(nitrato-O)-diammonium Cerate(2-); (OC-6-11)-Hexakis(nitrato-κO)-diammonium Cerate(2-); Hexanitrato-diammonium Cerate(2-); Cerium Diammonium He

Canonical SMILES

[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4]

The exact mass of the compound Azanium;cerium(4+);nitric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Azanium;cerium(4+);hexanitrate, commonly known as Ceric Ammonium Nitrate (CAN), is a single-electron oxidizing agent featuring a high reduction potential of +1.61 V vs. NHE. Unlike many other inorganic oxidants, CAN is notable for its high solubility in water (1410 g/L at 25°C) and its significant solubility in polar organic solvents, including alcohols and acetonitrile. This dual solubility profile, combined with its stability as a shelf-stable, orange-red crystalline solid, makes it a versatile reagent in both aqueous and non-aqueous reaction systems for organic synthesis, materials science, and industrial etching processes.

Substituting Azanium;cerium(4+);hexanitrate (CAN) with other cerium salts or alternative oxidants often leads to process failure or suboptimal results. Cerium(IV) sulfate, for instance, lacks the solubility in organic solvents that is critical for many homogeneous reactions where CAN excels. Other oxidants like potassium permanganate or chromium(VI) salts have different redox mechanisms and toxicity profiles, which can lead to unwanted side products and significant safety and disposal concerns. Even switching to the reduced form, Cerium(III) nitrate, is a non-starter for oxidative applications, as it lacks the Ce(IV) core required for the reaction. The specific combination of the hexanitratocerate(IV) anion and ammonium counter-ions in CAN provides a unique balance of oxidative strength, solubility, and kinetic behavior that is not replicated by simple substitution.

Superior Redox Potential in Nitric Acid Media Compared to Other Common Acids

The oxidizing strength of the Ce(IV)/Ce(III) couple is highly dependent on the acidic medium, a critical factor for process optimization. In 1M nitric acid (HNO₃), the medium inherent to the hexanitrate salt, the redox potential is +1.61 V. This is significantly higher than in 1M sulfuric acid (+1.44 V) or 1M hydrochloric acid (+1.28 V), making CAN a stronger oxidant in its native electrolyte system compared to what would be expected from cerium(IV) sulfate or chloride salts in their respective acid solutions.

Evidence DimensionStandard Redox Potential (E°)
Target Compound Data+1.61 V (in 1M HNO₃)
Comparator Or BaselineCe(IV) in 1M H₂SO₄: +1.44 V | Ce(IV) in 1M HCl: +1.28 V
Quantified Difference+0.17 V vs. sulfate medium; +0.33 V vs. chloride medium
ConditionsAqueous solution at 1M concentration of the specified acid.

This ensures maximum oxidative power for difficult transformations without needing stronger, often more hazardous acids like perchloric acid, directly impacting reagent choice and safety protocols.

Enables Homogeneous Organic-Phase Reactions Where Other Inorganic Oxidants Fail Due to Insolubility

A primary procurement driver for CAN is its solubility in polar organic solvents, a property not shared by many alternative inorganic oxidants like cerium(IV) sulfate. CAN is soluble in acetonitrile, allowing for homogeneous reaction mixtures. This is often a prerequisite for achieving high yields and reproducible kinetics in organic synthesis. For reactions incompatible with water, CAN is a viable choice, whereas salts like cerium(IV) sulfate or potassium permanganate, which have poor solubility in common organic solvents, are unsuitable.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in acetonitrile, alcohols, and acetic acid.
Comparator Or BaselineCerium(IV) sulfate and Potassium permanganate: Generally insoluble or poorly soluble in non-aqueous organic solvents.
Quantified DifferenceQualitatively enables homogeneous reaction conditions where comparators would form heterogeneous slurries.
ConditionsStandard laboratory conditions for organic synthesis.

Solubility in organic solvents allows for a wider range of reaction conditions, avoids mass-transfer limitations of heterogeneous systems, and simplifies workup, leading to more efficient and scalable processes.

Established Performance as a Standardized Etchant in Microfabrication with Defined Etch Rates

In the microelectronics industry, CAN is a key component of standard chromium etchants. Formulations based on CAN and perchloric acid provide a controlled and reproducible etch rate for chromium films, specified at approximately 60 nm/min at 25°C. This performance is critical for manufacturing photomasks. Unlike general-purpose etchants like ferric chloride, which can damage copper interconnects, specialized CAN formulations offer better selectivity for nickel and chromium over copper, preventing damage to sensitive circuit patterns.

Evidence DimensionEtch Rate & Selectivity
Target Compound DataEtches chromium at ~60 nm/min (at 25°C) with high selectivity over noble metals.
Comparator Or BaselineFerric chloride: Poor selectivity, often damages copper layers during nickel/chromium etch processes.
Quantified DifferenceProvides a defined, industry-standard etch rate for chromium and superior selectivity, preventing damage to copper circuitry.
ConditionsAqueous solution with perchloric acid for wet etching of thin metal films in microfabrication.

For industrial microfabrication, using a standardized material with a known etch rate and selectivity is essential for process control, yield, and device reliability, making CAN the specified choice over less predictable alternatives.

Preferred Precursor for Clean, Low-Temperature Synthesis of Ceria (CeO₂) Nanoparticles

CAN is frequently selected as the precursor for synthesizing cerium oxide (CeO₂) nanoparticles via methods like precipitation or hydrolysis because the nitrate and ammonium ions decompose and volatilize cleanly at relatively low temperatures. This contrasts with precursors like cerium sulfate, where residual sulfur can incorporate into the CeO₂ lattice, altering its catalytic or electronic properties. The use of CAN allows for spontaneous hydrolysis even at room temperature to form stable CeO₂ sols, highlighting its processability advantages for creating high-purity nanomaterials.

Evidence DimensionPurity of Final Material & Processability
Target Compound DataDecomposes cleanly, leaving minimal residue; enables spontaneous hydrolysis at room temperature.
Comparator Or BaselineSulfate or chloride precursors: Risk of sulfur or chlorine contamination in the final CeO₂ product, which can require higher calcination temperatures to remove.
Quantified DifferenceProvides a synthetic route to high-purity CeO₂ at lower process temperatures by avoiding persistent counter-ion contamination.
ConditionsAqueous precipitation, hydrolysis, or solution combustion synthesis of CeO₂ nanoparticles.

For applications in catalysis, fuel cells, and electronics, the purity of the final CeO₂ material is paramount; choosing CAN as the precursor minimizes contamination and simplifies the manufacturing process.

Organic Synthesis in Non-Aqueous Media

This compound is the right choice for oxidative transformations in organic solvents like acetonitrile, such as the oxidation of secondary alcohols to ketones or the deprotection of certain ether groups. Its solubility enables homogeneous reactions that are difficult or impossible to achieve with insoluble inorganic oxidants like cerium(IV) sulfate.

Manufacturing of High-Purity Ceria (CeO₂) Nanomaterials

As a precursor, this compound is specified for producing high-purity cerium oxide nanoparticles for catalysts, polishing agents, or solid-oxide fuel cells. The nitrate and ammonium components volatilize cleanly during calcination, preventing the sulfur or halide contamination that can occur with other cerium salts.

Wet Etching of Chromium and Nickel Films in Microfabrication

This compound is a validated, industry-standard component for etchant solutions used in producing photomasks and flexible printed circuit boards. Its defined etch rate and selectivity for chromium and nickel over copper ensure process reproducibility and prevent damage to delicate circuitry, making it a more reliable choice than generic etchants like ferric chloride.

Quantitative Analysis and Redox Titrations

As a stable, solid primary standard with a high redox potential, this compound is used as a standard oxidant in quantitative analysis (cerimetry). Its distinct color change from orange (Ce(IV)) to pale yellow (Ce(III)) provides a clear endpoint for titrations.

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

1

Exact Mass

529.86673 Da

Monoisotopic Mass

529.86673 Da

Heavy Atom Count

26

Dates

Last modified: 04-14-2024

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